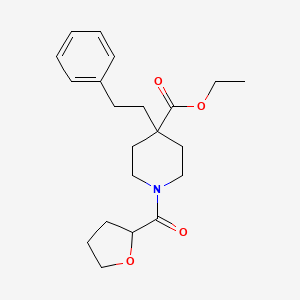![molecular formula C24H25FN2O3S B4706897 1-(4-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine](/img/structure/B4706897.png)
1-(4-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine
Vue d'ensemble
Description
1-(4-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine, also known as NFPS, is a potent and selective antagonist of the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic transmission and plasticity. NFPS has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, depression, and chronic pain.
Mécanisme D'action
1-(4-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine exerts its pharmacological effects by inhibiting the reuptake of glycine by GlyT1, leading to an increase in extracellular glycine levels and subsequent potentiation of NMDA receptor function. This results in enhanced long-term potentiation (LTP) and synaptic plasticity, which are critical for learning and memory processes. Additionally, this compound has been shown to modulate the activity of other neurotransmitter systems, such as dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exert a wide range of biochemical and physiological effects in various cell types and animal models. These include the modulation of neurotransmitter release, the regulation of ion channel activity, the alteration of gene expression patterns, and the induction of neuroprotective and anti-inflammatory responses. Moreover, this compound has been demonstrated to improve cognitive function, reduce anxiety and depression-like behaviors, and alleviate pain symptoms in various preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine in laboratory experiments is its high selectivity and potency for GlyT1, which allows for the specific modulation of glycine signaling without affecting other neurotransmitter systems. Moreover, this compound has been shown to be stable and well-tolerated in animal models, with a low risk of toxicity or adverse effects. However, one of the limitations of using this compound is its relatively high cost and limited availability, which may restrict its widespread use in research.
Orientations Futures
There are several future directions for research on 1-(4-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine and its potential therapeutic applications. Firstly, further studies are needed to elucidate the mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound, which may provide new insights into the pathophysiology of neurological disorders. Secondly, the development of more potent and selective GlyT1 inhibitors may lead to the discovery of novel treatments for cognitive and psychiatric disorders. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans may pave the way for its clinical translation and eventual approval as a therapeutic agent.
Applications De Recherche Scientifique
1-(4-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine has been widely used as a tool compound in basic and translational research to investigate the role of GlyT1 in various physiological and pathological processes. It has been shown to enhance NMDA receptor function and synaptic plasticity in vitro and in vivo, suggesting its potential as a cognitive enhancer and neuroprotective agent. Moreover, this compound has been demonstrated to exert analgesic effects in animal models of neuropathic and inflammatory pain, indicating its potential as a novel painkiller.
Propriétés
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-naphthalen-2-ylsulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3S/c25-22-8-5-19(6-9-22)18-26-12-14-27(15-13-26)24(28)11-16-31(29,30)23-10-7-20-3-1-2-4-21(20)17-23/h1-10,17H,11-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARKPMWACXRPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B4706823.png)

![1-{4-[4-(benzyloxy)phenoxy]butyl}-1H-1,2,4-triazole](/img/structure/B4706839.png)
![N-[3-(dimethylamino)propyl]-3-(4-ethylphenyl)propanamide](/img/structure/B4706846.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B4706854.png)
![ethyl 4,5-dimethyl-2-[({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4706855.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4706867.png)
![N-benzyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)benzamide](/img/structure/B4706875.png)
![N-{5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide](/img/structure/B4706893.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B4706904.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4706925.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B4706936.png)